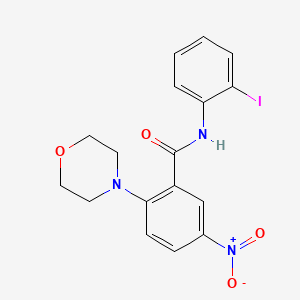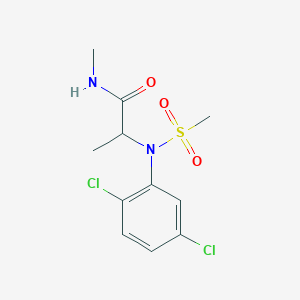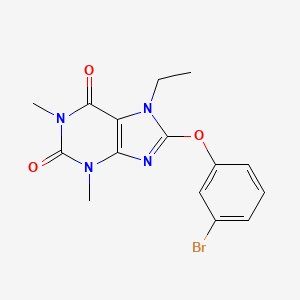![molecular formula C16H16ClNO4S B4385285 methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B4385285.png)
methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate
Vue d'ensemble
Description
Methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate is an organic compound that features a benzoate ester functional group This compound is characterized by the presence of a 2-chlorophenyl group, a methylsulfonyl group, and an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Aminomethyl Intermediate: The reaction begins with the formation of the aminomethyl intermediate by reacting 2-chlorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride.
Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Esterification: Finally, the product is esterified with methyl 4-hydroxybenzoate under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2-chlorophenyl and methylsulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-{[(2-fluorophenyl)(methylsulfonyl)amino]methyl}benzoate
- Methyl 4-{[(2-bromophenyl)(methylsulfonyl)amino]methyl}benzoate
- Methyl 4-{[(2-iodophenyl)(methylsulfonyl)amino]methyl}benzoate
Uniqueness
Methyl 4-{[(2-chlorophenyl)(methylsulfonyl)amino]methyl}benzoate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct chemical and biological properties compared to its fluorinated, brominated, or iodinated analogs. The specific electronic and steric effects of the chlorine atom can influence the compound’s reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
methyl 4-[(2-chloro-N-methylsulfonylanilino)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-22-16(19)13-9-7-12(8-10-13)11-18(23(2,20)21)15-6-4-3-5-14(15)17/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOFYLJJZINQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-CHLOROPHENYL)METHANESULFONYL]-4-(4-FLUOROPHENYL)PIPERAZINE](/img/structure/B4385209.png)

![{1-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4385217.png)

![N-benzyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B4385224.png)



![2-[(3-isopropoxypropyl)amino]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4385283.png)
![4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4385284.png)
![N-METHYL-2-[2-METHYL-4-(PIPERIDINE-1-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B4385287.png)
![N-[4-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B4385295.png)
![6-HYDROXY-2-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-5-PHENYL-4(3H)-PYRIMIDINONE](/img/structure/B4385298.png)
![7-Butyl-1,3-dimethyl-8-[(4-methylanilino)methyl]purine-2,6-dione](/img/structure/B4385308.png)
